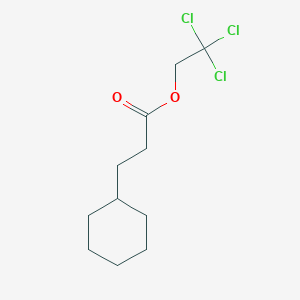
3-(Diphenylphosphorothioyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diphenylphosphorothioyl)propanoic acid is an organic compound that belongs to the class of phosphorothioates It is characterized by the presence of a phosphorothioyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-(Diphenylphosphorothioyl)propanoic acid typically involves the condensation of phenylphosphonous dichloride with acrylic acid, followed by hydrolysis of the resulting condensate. The reaction conditions include maintaining a mole ratio of phenylphosphonous dichloride to acrylic acid within the range of 1:1.1 to 1:1.25. The condensation is carried out at a temperature of 70-100°C under a pressure greater than 1 atm .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are optimized for higher yields and purity. These methods often involve continuous flow reactors and precise control of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diphenylphosphorothioyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
3-(Diphenylphosphorothioyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Diphenylphosphorothioyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphorothioyl group can form strong bonds with metal ions and other electrophilic centers, which can modulate the activity of enzymes and other proteins. This interaction can lead to changes in cellular pathways and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Diphenylphosphorothioyl)propanoic acid include:
- 3-(Diphenylphosphino)propanoic acid
- 3-(Dimethylphosphoryl)propanoic acid
- 3-(Hydroxyphenylphosphinyl)propanoic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the phosphorothioyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
109602-95-1 |
|---|---|
Fórmula molecular |
C15H15O2PS |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
3-diphenylphosphinothioylpropanoic acid |
InChI |
InChI=1S/C15H15O2PS/c16-15(17)11-12-18(19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) |
Clave InChI |
OFNATTOBHPWEMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=S)(CCC(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


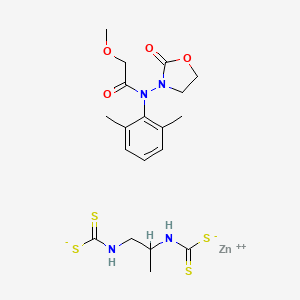
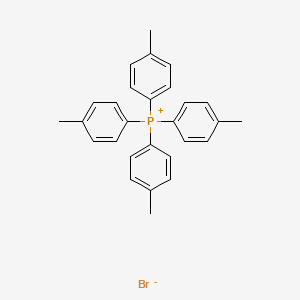
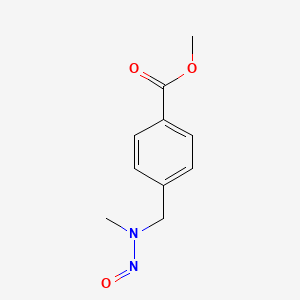



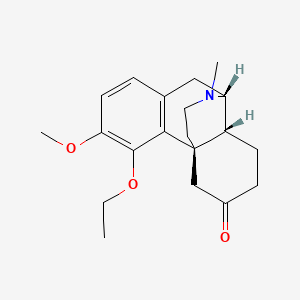
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
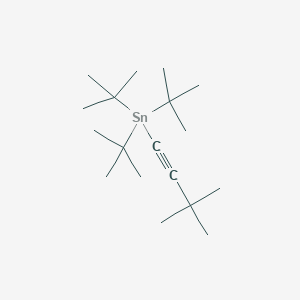
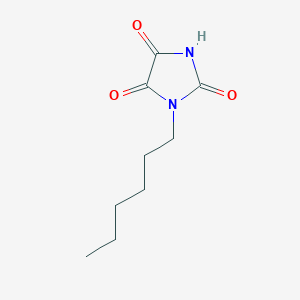
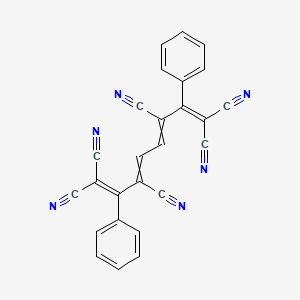
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)

